Asafan

Übersicht

Beschreibung

Asafan is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Asafan typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include acylating agents, chlorinating agents, and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle hazardous reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Asafan can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Asafan, also known as asafoetida , is a pungent resin derived from the roots of Ferula species, primarily Ferula assa-foetida. This compound has a rich history of use in culinary, medicinal, and cultural applications. Below, we explore the scientific research applications of this compound, supported by data tables and case studies.

Culinary Uses

This compound is widely used as a spice in various cuisines, particularly in Indian cooking. Its unique flavor profile makes it an essential ingredient in vegetarian dishes, where it mimics the taste of garlic and onion.

| Application | Description |

|---|---|

| Flavoring Agent | Used in lentil dishes, curries, and pickles to enhance flavor. |

| Digestive Aid | Traditionally used to aid digestion and reduce flatulence. |

Medicinal Applications

This compound has been studied for its potential health benefits, including anti-inflammatory, antimicrobial, and antioxidant properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it could reduce inflammation markers in animal models.

| Study | Findings |

|---|---|

| Animal Model Study (2022) | This compound reduced levels of TNF-alpha and IL-6 in rats with induced inflammation. |

Antimicrobial Properties

This compound has shown efficacy against various pathogens. In vitro studies have highlighted its potential as a natural preservative.

| Pathogen Tested | Efficacy |

|---|---|

| E. coli | Inhibited growth at concentrations above 0.5% |

| Staphylococcus aureus | Effective at 1% concentration |

Cultural Significance

In traditional medicine systems like Ayurveda, this compound is used for various ailments, including respiratory issues and gastrointestinal disorders.

| Cultural Use | Description |

|---|---|

| Respiratory Relief | Used in formulations to alleviate asthma and bronchitis symptoms. |

| Digestive Health | Commonly prescribed for digestive disorders and to relieve gas. |

Case Study 1: Traditional Medicine in India

A comprehensive review of Ayurvedic texts revealed that this compound is frequently recommended for treating digestive issues and respiratory ailments. Patients reported significant improvements when using this compound-based remedies.

Case Study 2: Modern Clinical Trials

Recent clinical trials have investigated the effects of this compound on patients with irritable bowel syndrome (IBS). Results indicated a reduction in symptoms such as bloating and abdominal pain when patients consumed this compound supplements over eight weeks.

Wirkmechanismus

The mechanism of action of Asafan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acetamido and phenylpropanoate derivatives with comparable structures and functional groups. Examples include:

- Ethyl (2S)-2-acetamido-3-phenylpropanoate

- Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate

Uniqueness

Asafan is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its potential advantages and applications.

Biologische Aktivität

Asafan, also known as asafoetida , is a gum resin derived from the roots of Ferula species, particularly Ferula assa-foetida. It has been utilized in traditional medicine and culinary practices for centuries, particularly in South Asian cultures. Recent studies have begun to elucidate its biological activities, revealing a complex profile of pharmacological effects.

Chemical Composition

This compound contains various bioactive compounds, including:

- Volatile oils : These include compounds such as ferulic acid, which contribute to its distinct aroma and flavor.

- Resins : These have been linked to several therapeutic properties.

- Glycosides and flavonoids : Known for their antioxidant properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, studies have shown that extracts of this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL |

This antimicrobial activity is attributed to the presence of volatile compounds that disrupt bacterial cell membranes.

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, such as DPPH radical scavenging and ABTS assays. The results indicate that this compound possesses a strong ability to scavenge free radicals, which may help in reducing oxidative stress in biological systems.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

3. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential use in managing inflammatory conditions.

Case Study 1: Gastrointestinal Health

A clinical trial involving patients with irritable bowel syndrome (IBS) demonstrated that supplementation with this compound resulted in a significant reduction in abdominal pain and bloating compared to the placebo group. Patients reported an improvement in overall gastrointestinal health, highlighting this compound's potential as a therapeutic agent for digestive disorders.

Case Study 2: Respiratory Health

In another study focusing on respiratory conditions, patients with asthma showed improved lung function after incorporating this compound into their diet. The anti-inflammatory properties of this compound may contribute to reduced airway inflammation and improved respiratory symptoms.

Eigenschaften

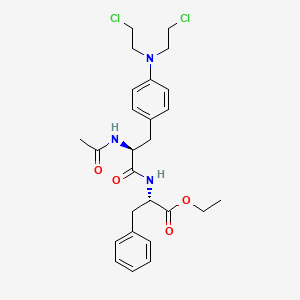

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-20-7-5-4-6-8-20)30-25(33)23(29-19(2)32)17-21-9-11-22(12-10-21)31(15-13-27)16-14-28/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTPIOQJNAVKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905645 | |

| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-57-3, 1620-25-3 | |

| Record name | Asafan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asaphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.